![molecular formula C23H29NO3 B5526153 4-[(4-tert-butylphenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5526153.png)

4-[(4-tert-butylphenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

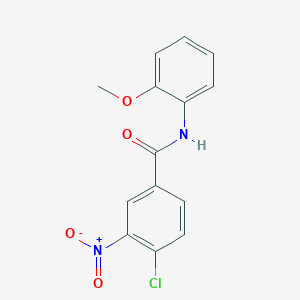

This compound is an organic molecule that contains a benzamide moiety, which is a common feature in many pharmaceutical drugs . The tert-butylphenoxy group and the tetrahydrofuran group could potentially contribute to the compound’s overall properties, such as its solubility and reactivity .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide core, with a tert-butylphenoxy group and a tetrahydrofuran group attached . These groups could potentially influence the compound’s overall properties and reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure . For example, the presence of the tert-butylphenoxy and tetrahydrofuran groups in this compound could potentially influence its solubility, melting point, boiling point, and reactivity .科学的研究の応用

Synthesis and Properties of Polyamides

Polyamides derived from 4-[(4-tert-butylphenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide and related compounds exhibit significant thermal stability, solvent resistance, and mechanical properties. The synthesis of such polyamides involves direct polycondensation using aromatic diamines and dicarboxylic acids, yielding polymers with inherent viscosities indicating moderate to high molecular weights. These materials show excellent solubility in polar solvents and can form flexible, tough films. Their thermal stability is highlighted by high glass transition temperatures and degradation temperatures, making them suitable for high-performance applications (Hsiao et al., 2000), (Liaw & Liaw, 1997).

Environmental Stability and Organogel Formation

Research into the environmental stability and applications of organogels based on derivatives of 4-[(4-tert-butylphenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide reveals unique aggregate formation capabilities. These compounds can form fluorescent gels, indicating potential applications in sensory and environmental monitoring technologies. The formation of J- and H-type aggregates allows for the development of materials with specific optical properties, useful in the design of novel organogels for environmental and biomedical applications (Wu et al., 2011).

Catalysis and Reaction Acceleration

Compounds related to 4-[(4-tert-butylphenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide have shown significant potential in catalyzing and accelerating chemical reactions. For instance, the Baylis-Hillman reaction, crucial in organic synthesis, can be accelerated in polar solvents such as water and formamide. This acceleration is attributed to hydrogen bonding rather than hydrophobic effects, implicating these compounds in enhancing reaction rates through a novel mechanism (Aggarwal et al., 2002).

Biomedical Applications and Therapeutics

The synthesis of benzamides and similar structures, including 4-[(4-tert-butylphenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide, has been explored for potential therapeutic applications. These compounds have been studied for their enzyme inhibition properties, particularly targeting conditions like Alzheimer’s disease. The identification of specific derivatives with potent inhibitory activity against key enzymes suggests the possibility of developing new treatments based on these chemical structures (Hussain et al., 2016).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-[(4-tert-butylphenoxy)methyl]-N-(oxolan-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO3/c1-23(2,3)19-10-12-20(13-11-19)27-16-17-6-8-18(9-7-17)22(25)24-15-21-5-4-14-26-21/h6-13,21H,4-5,14-16H2,1-3H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPSELSVRKZTKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NCC3CCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-tert-butylphenoxy)methyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(dimethylamino)sulfonyl]-N-(2-methylphenyl)-2-thiophenecarboxamide](/img/structure/B5526073.png)

![1-(3-chlorophenyl)-4-[3-(3-methoxyphenoxy)propyl]-2-piperazinone](/img/structure/B5526081.png)

![6-{[(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)(methyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5526084.png)

![{4-[(2-nitrobenzoyl)amino]phenyl}acetic acid](/img/structure/B5526090.png)

![N-(4-fluorophenyl)-2-{3-[(hydroxyimino)methyl]-1H-indol-1-yl}acetamide](/img/structure/B5526091.png)

![4-[(4-phenyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5526119.png)

![N'-(2,4-dichlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5526130.png)

![1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-propoxypiperidine](/img/structure/B5526137.png)

![3-propyl-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5526149.png)

![2-(2,4-dichlorophenoxy)-N-[(1R*,2S*)-2-(methoxymethyl)cyclopentyl]acetamide](/img/structure/B5526167.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B5526169.png)